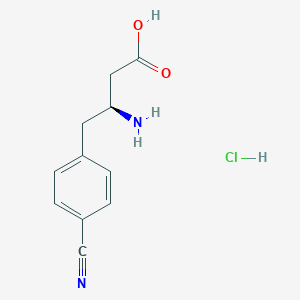

(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride

描述

Historical Context and Discovery

The discovery of (S)-3-amino-4-(4-cyanophenyl)butanoic acid hydrochloride is rooted in advancements in β-amino acid synthesis during the late 20th and early 21st centuries. While the exact date of its first synthesis remains undocumented in public literature, its structural framework aligns with methodologies developed for chiral β-amino acid derivatives. Early work on β-amino acids, such as β-alanine and β-phenylalanine, laid the foundation for synthesizing complex analogs like this compound. The compound’s CAS registry number, 270065-88-8, indicates its formal recognition in chemical databases by the early 2000s. Its development parallels the growing interest in non-proteinogenic amino acids for pharmaceutical applications, particularly as chiral building blocks for protease inhibitors and peptidomimetics.

Nomenclature and Chemical Identity

The compound’s systematic IUPAC name, (3S)-3-amino-4-(4-cyanophenyl)butanoic acid hydrochloride , reflects its stereochemistry and functional groups. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C$${11}$$H$${13}$$ClN$${2}$$O$${2}$$ | |

| Molecular Weight | 240.68 g/mol | |

| CAS Registry Number | 270065-88-8 | |

| SMILES Notation | C1=CC(=CC=C1CC@@HN)C#N.Cl | |

| InChI Key | XQQBWUZSLDACSS-PPHPATTJSA-N |

The hydrochloride salt enhances solubility, a critical feature for its use in synthetic chemistry. The cyanophenyl group at the β-carbon distinguishes it from simpler β-amino acids like β-alanine.

Classification within β-Amino Acids Family

β-Amino acids are characterized by an amino group (-NH$$_2$$) attached to the β-carbon (C2) rather than the α-carbon (C1). This compound belongs to the aryl-substituted β-amino acid subclass due to its 4-cyanophenyl side chain. Key structural comparisons:

| Feature | α-Amino Acids | β-Amino Acids |

|---|---|---|

| Amino Group Position | C1 | C2 |

| Backbone Flexibility | Rigid (planar peptide bonds) | Increased conformational diversity |

| Natural Occurrence | Proteinogenic (e.g., Phe) | Rare (e.g., β-alanine in carnosine) |

| Synthetic Utility | Limited protease resistance | Enhanced metabolic stability |

The compound’s β-configuration confers resistance to enzymatic degradation, making it valuable for designing stable peptide analogs. Its cyanophenyl moiety introduces electronic effects that influence reactivity and intermolecular interactions.

Relationship to Homophenylalanine Derivatives

Homophenylalanine (Hph) derivatives feature a benzyl side chain extended by one methylene group compared to phenylalanine. This compound is a 4-cyano-substituted homophenylalanine analog , structurally related to:

| Compound | Structure | Key Difference |

|---|---|---|

| L-Homophenylalanine | C$${10}$$H$${13}$$NO$$_{2}$$ | Lacks cyano group |

| β-Homophenylalanine | C$${10}$$H$${13}$$NO$$_{2}$$ | Amino group at β-carbon |

| Target Compound | C$${11}$$H$${13}$$ClN$${2}$$O$${2}$$ | 4-cyanophenyl substitution |

The cyano group enhances electron-withdrawing properties, altering the compound’s hydrogen-bonding capacity and lipophilicity. This modification is critical in medicinal chemistry for tuning binding affinity to enzymatic active sites, as seen in protease inhibitors like carfilzomib.

Significance in Chemical Literature

This compound has garnered attention in synthetic and medicinal chemistry literature for three reasons:

- Chiral Synthesis : Its stereocenter at C3 necessitates asymmetric synthesis strategies, such as enzymatic resolution or chiral auxiliaries, which are widely discussed in methodologies for β-amino acids.

- Pharmaceutical Relevance : The compound serves as a precursor to peptidomimetics targeting proteases and kinases. For example, its structural analogs are explored in HIV protease inhibitors.

- Material Science Applications : The cyanophenyl group’s π-stacking capability makes it useful in designing self-assembling molecular systems.

Recent studies highlight its role in enzymatic-chemical cascade reactions, where it acts as a substrate for engineered aminotransferases to produce non-natural amino acids.

属性

CAS 编号 |

270065-88-8 |

|---|---|

分子式 |

C11H12N2O2 |

分子量 |

204.22 g/mol |

IUPAC 名称 |

(3S)-3-amino-4-(4-cyanophenyl)butanoic acid |

InChI |

InChI=1S/C11H12N2O2/c12-7-9-3-1-8(2-4-9)5-10(13)6-11(14)15/h1-4,10H,5-6,13H2,(H,14,15)/t10-/m0/s1 |

InChI 键 |

YXRYZOCXTPVLRS-JTQLQIEISA-N |

SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)C#N.Cl |

手性 SMILES |

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)C#N |

规范 SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)C#N |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis typically involves the construction of the chiral amino acid backbone followed by introduction of the 4-cyanophenyl group and final conversion to the hydrochloride salt. The key steps include:

- Formation of key intermediates via condensation and cyclization reactions.

- Chiral resolution or asymmetric synthesis to obtain the (S)-enantiomer.

- Salt formation with hydrochloric acid to yield the stable hydrochloride form.

Stepwise Preparation Method

A representative synthetic route, adapted from related amino acid hydrochloride syntheses and patent literature, involves the following steps:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Preparation of First Intermediate | Condensation of 4-cyanobenzaldehyde with methyl acetoacetate in ethanol under organic base catalysis (e.g., piperazine or triethylamine) at room temperature for 45–50 hours | 4-cyanobenzaldehyde, methyl acetoacetate, ethanol, organic base | Produces a solid intermediate after filtration and recrystallization |

| 2. Preparation of Second Intermediate | Hydrolysis of the first intermediate in 20% sodium hydroxide solution at 85–90°C for 2–2.5 hours, followed by acidification with HCl to pH 1–2 | Sodium hydroxide, hydrochloric acid | Yields a solid second intermediate after filtration and drying |

| 3. Chiral Resolution or Asymmetric Reduction | Use of chiral organic acids (e.g., (S)-mandelic acid) and reducing agents such as sodium borohydride in an organic solvent (e.g., tetrahydrofuran) at controlled temperatures (-5°C to 30°C) for 8–24 hours | Chiral acid, sodium borohydride, THF | Ensures high enantiomeric purity of the amino acid derivative |

| 4. Salt Formation | Dissolution of the amino acid in water, addition of diluted hydrochloric acid (10–18%), concentration to dryness, and recrystallization from 95% ethanol | Hydrochloric acid, ethanol | Produces the hydrochloride salt with high purity and yield |

This method is adapted from a patent describing the synthesis of 4-amino-3-phenylbutyric acid hydrochloride, which shares structural similarity and synthetic logic with the target compound.

Alternative Synthetic Approaches

- Chiral Pool Synthesis: Starting from commercially available chiral amino acids such as (S)-alanine, followed by functionalization with 4-cyanophenyl moieties via coupling reactions.

- Asymmetric Catalysis: Employing chiral catalysts to reduce prochiral intermediates selectively to the (S)-enantiomer.

- Imine Formation and Reduction: Formation of an imine intermediate between 4-cyanobenzaldehyde and (S)-alanine, followed by reduction with sodium borohydride to yield the amino acid, then salt formation.

Reaction Conditions and Optimization

| Parameter | Typical Range | Impact on Synthesis |

|---|---|---|

| Temperature (condensation) | Room temperature (20–25°C) | Controls reaction rate and selectivity |

| Reaction time (condensation) | 45–50 hours | Ensures complete conversion to intermediate |

| Hydrolysis temperature | 85–90°C | Facilitates ester hydrolysis to acid |

| pH during acidification | 1–2 | Critical for precipitation of intermediate |

| Reducing agent | Sodium borohydride | Provides selective reduction of imine or keto groups |

| Solvent for reduction | Tetrahydrofuran (THF) | Ensures solubility and reaction control |

| Salt formation solvent | 95% ethanol | Enables recrystallization and purification |

Purification and Characterization

- Recrystallization: The hydrochloride salt is purified by recrystallization from ethanol to achieve high purity.

- Filtration and Washing: Intermediates are isolated by filtration and washed with ethanol or water to remove impurities.

- Drying: Final products are dried under controlled conditions to remove residual solvents.

Research Findings and Advantages

- The described synthetic route offers a high yield and cost-effective process due to the use of readily available starting materials and mild reaction conditions.

- The use of organic base catalysis and controlled hydrolysis steps minimizes by-products and environmental impact.

- Chiral resolution or asymmetric reduction ensures high enantiomeric purity , critical for biological and pharmaceutical applications.

- The hydrochloride salt form improves stability and solubility , facilitating downstream applications.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Base-catalyzed condensation + hydrolysis + chiral reduction + salt formation | Multi-step, uses organic base, NaOH hydrolysis, chiral acid reduction, HCl salt formation | High yield, scalable, cost-effective | Long reaction times, multiple purification steps |

| Chiral pool synthesis from (S)-alanine | Coupling with 4-cyanophenyl derivatives, salt formation | High stereoselectivity, fewer steps | Requires chiral starting material, may be costly |

| Imine formation and reduction | Imine intermediate from aldehyde and amino acid, reduced by NaBH4, salt formation | Straightforward, good stereocontrol | Sensitive to reaction conditions, possible side reactions |

化学反应分析

Types of Reactions

(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyanophenyl group to an aminophenyl group.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation Products: Oxo derivatives of the original compound.

Reduction Products: Aminophenyl derivatives.

Substitution Products: Various substituted derivatives depending on the reagents used.

科学研究应用

Medicinal Chemistry

(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride is being researched for its potential as a drug candidate. Its structural features allow it to interact with various biological targets, making it significant in drug design. Preliminary studies suggest it may modulate neurotransmitter systems and influence synaptic plasticity .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, facilitating the creation of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it an essential reagent in synthetic chemistry.

Biological Studies

Research indicates that this compound may act as an enzyme inhibitor and modulate biochemical pathways. Its chiral nature allows for stereochemical studies that are crucial for understanding enzyme-substrate interactions .

Case Study 1: Neuropharmacology

A study investigated the effects of this compound on neurotransmitter release in neuronal cultures. Results indicated that it could enhance glutamatergic signaling pathways, suggesting potential applications in treating neurological disorders .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme specificity, researchers utilized this compound to explore its interactions with proteases. The findings revealed that the compound could selectively inhibit certain enzymes, providing insights into its potential therapeutic roles in diseases involving protease dysregulation .

作用机制

The mechanism of action of (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Substituent Effects and Electronic Properties

The 4-cyanophenyl group in the target compound distinguishes it from analogs with substituents of varying electronic and steric profiles:

Key Observations :

Physicochemical Properties and Stability

- Solubility: The 4-cyanophenyl derivative is moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its polar nitrile group. In contrast, the 4-t-Bu analog exhibits lower aqueous solubility, requiring organic solvents for handling .

- Stability : Chlorinated analogs (e.g., 2,4-dichlorophenyl) show higher thermal stability, while fluorinated derivatives (e.g., 3,4-difluorophenyl) are prone to hydrolysis under acidic conditions .

- Hazard Profiles: The 4-chloro derivative carries warnings for acute toxicity (H302) and skin irritation (H315), whereas the 4-cyanophenyl compound’s safety data are less documented but likely requires similar handling precautions .

生物活性

(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride is a chiral amino acid derivative that has garnered attention for its potential biological activities. This compound, with the chemical formula C11H13ClN2O2, is noted for its structural features that facilitate interactions with various biological targets. Its activity has implications in medicinal chemistry, particularly in drug development and biochemical research.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an inhibitor or activator of certain biochemical pathways, influencing metabolic processes within cells. For instance, it has been studied for its role in inhibiting nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic disorders and cancer biology .

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory effects on NNMT. In a study evaluating various analogs, this compound demonstrated an IC50 value indicating effective inhibition at low concentrations . This suggests potential applications in treating diseases where NNMT plays a critical role.

Case Studies and Research Findings

- NNMT Inhibition : A study conducted on various derivatives of amino acid compounds found that modifications to the structure of this compound enhanced its inhibitory potency against NNMT, making it a candidate for further pharmacological exploration .

- Antimicrobial Activity : Preliminary assessments have indicated that compounds structurally related to this compound exhibit antimicrobial properties. Research involving genetically engineered strains of bacteria showed potential for producing derivatives with significant biological activity .

- Enzyme Interaction : The compound has been utilized in studies investigating enzyme mechanisms, particularly in relation to metabolic pathways involving amino acids and their derivatives .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into structure-activity relationships.

| Compound Name | Structure Features | Biological Activity | IC50 Value |

|---|---|---|---|

| (S)-3-Amino-3-(3-cyanophenyl)propionic acid | Shorter carbon chain | Moderate NNMT inhibition | >25 µM |

| (S)-3-Amino-4-(4-cyanophenyl)butanoic acid | Similar structure, different cyano position | Strong NNMT inhibition | 7.36 µM |

| (R)-3-Hydroxy-n-phenylalkanoic acids | Hydroxyl group addition | Antimicrobial activity | Not specified |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride?

- Methodology : The compound is synthesized via asymmetric synthesis using chiral reagents. For example, chiral auxiliary groups like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) are employed to ensure stereochemical control during the formation of the β-amino acid backbone. Post-synthesis, the protecting groups are cleaved under acidic conditions to yield the hydrochloride salt .

- Key Data : CAS No. 270065-88-8 (hydrochloride form) and 270065-89-9 (Boc-protected intermediate) confirm synthetic intermediates .

Q. How is the chiral purity of this compound validated in academic research?

- Methodology : Chiral purity is assessed using high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak® columns). Specific rotation ([α]D) measurements are also performed, with values typically reported in methanol or water to confirm enantiomeric excess (≥99% in some cases) .

- Example : The Boc-protected intermediate in shows a specific rotation range, which is critical for verifying stereochemical integrity.

Q. What spectroscopic techniques are used for structural characterization?

- Methodology :

- NMR : 1H and 13C NMR confirm the aromatic (4-cyanophenyl) and β-amino acid moieties.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., C11H12N2O2·HCl, MW 248.7) .

- X-Ray Crystallography : Used to resolve ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How do storage conditions impact the stability of this compound in long-term studies?

- Methodology : The hydrochloride salt is hygroscopic and stored at 2–8°C in airtight containers to prevent decomposition. Stability is monitored via periodic HPLC analysis to detect degradation products (e.g., free amine or cyanophenyl hydrolysis byproducts) .

- Data : specifies refrigeration for storage, while highlights similar stability protocols for related amino acid hydrochlorides.

Q. What strategies resolve discrepancies in stereochemical assignments for this compound?

- Methodology : Comparative analysis using circular dichroism (CD) spectroscopy and vibrational optical activity (VOA) can distinguish enantiomers. Cross-validation with synthetic intermediates (e.g., Boc- or Fmoc-protected derivatives) ensures consistency in stereochemical assignments .

- Case Study : In , the compound’s role as Sitagliptin Impurity 19 required rigorous chiral validation using HPLC-MS to differentiate it from the R-isomer.

Q. What is the compound’s role in pharmaceutical impurity profiling?

- Methodology : As a reference standard (e.g., Sitagliptin Impurity 19), it is used in forced degradation studies and LC-MS/MS methods to quantify trace impurities in active pharmaceutical ingredients (APIs). Calibration curves are established with ≤0.1% detection limits .

- Regulatory Relevance : Compliance with ICH Q3B guidelines mandates strict control over genotoxic impurities, making this compound critical for quality assurance .

Q. How does computational modeling aid in predicting its physicochemical properties?

- Methodology : Density functional theory (DFT) calculations predict pKa (amine and carboxylic acid groups), logP (partition coefficient), and solubility. These models are validated against experimental data from potentiometric titrations and shake-flask assays .

- Application : Predictions inform formulation design, such as salt selection or co-crystallization strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。